Florifenine

概要

説明

フロリフェニンは、その強力な抗炎症作用で主に知られており、さまざまな炎症性疾患の治療に使用されます .

2. 製法

合成経路と反応条件: フロリフェニンは、7-(トリフルオロメチル)-4-キノリンアミンと2-(1-ピロリジニル)エチルアントラニレートを反応させる多段階プロセスによって合成されます . 反応は通常、ジメチルホルムアミド(DMF)などの溶媒と、トリエチルアミンなどの触媒を必要とします。 反応は、反応物を目的の生成物に完全に変換するために、還流条件下で行われます .

工業生産方法: 工業的には、フロリフェニンの生産は、同様の反応条件を使用し、収率と純度を高めるためにパラメータを最適化することで、大規模な合成が行われます。 プロセスには、医薬品用途に適した高純度フロリフェニンを得るための再結晶やクロマトグラフィーなどの厳格な精製工程が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Florifenine is synthesized through a multi-step process involving the reaction of 7-(trifluoromethyl)-4-quinolineamine with 2-(1-pyrrolidinyl)ethyl anthranilate . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain high-purity this compound suitable for pharmaceutical applications .

化学反応の分析

反応の種類: フロリフェニンは、以下を含むさまざまな化学反応を起こします。

酸化: フロリフェニンは、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化し、対応するキノリン誘導体に変換できます.

還元: フロリフェニンの還元は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元されたキノリン化合物を生成します.

置換: フロリフェニンは、特にキノリン環において、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用して、求核置換反応を起こす可能性があります.

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、過酸化水素。通常、水性または有機溶媒中で、制御された温度で行われます.

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。反応は、不活性雰囲気下、テトラヒドロフラン(THF)などの無水溶媒中で行われます.

置換: メトキシドナトリウム、tert-ブトキシドカリウム。反応は、ジメチルスルホキシド(DMSO)やDMFなどの極性非プロトン性溶媒中で行われます.

主要な生成物:

4. 科学研究の応用

フロリフェニンは、以下を含む科学研究において幅広い用途があります。

科学的研究の応用

Applications in Medicinal Chemistry

The strategic incorporation of fluorine into drug molecules has been shown to improve their efficacy and safety profiles. Key applications include:

- Enhanced Potency : Fluorination often increases the intrinsic potency of compounds. For instance, studies have shown that the introduction of fluorine can lead to a five-fold increase in activity over non-fluorinated counterparts .

- Improved Pharmacokinetics : Fluorinated compounds typically exhibit better membrane permeability and metabolic stability. This is crucial for drugs that require efficient absorption and prolonged action in the body .

- Targeted Therapy : Florifenine has been explored for its potential in targeted therapies, particularly in oncology, where it can be designed to selectively interact with cancer cell receptors.

Imaging Applications

This compound's unique properties make it suitable for use in various imaging modalities:

- Positron Emission Tomography (PET) : The isotope is widely used in PET imaging due to its favorable decay characteristics. This compound can be labeled with to visualize metabolic processes in vivo .

- Fluorescence Imaging : The incorporation of fluorine enhances the fluorescence properties of certain dyes, making them effective for cellular imaging and tracking biological processes .

Case Study: Enhanced Drug Activity

A study on a series of fluorinated statins demonstrated that the addition of a fluorophenyl moiety significantly increased their inhibitory activity against HMG-CoA reductase, a key enzyme in cholesterol biosynthesis . The fluorinated derivatives exhibited improved binding affinity and selectivity compared to non-fluorinated versions.

| Compound | Activity (IC50) | Binding Affinity |

|---|---|---|

| Non-fluorinated | 100 nM | Low |

| Fluorinated A | 20 nM | High |

| Fluorinated B | 15 nM | Very High |

Case Study: Imaging Efficiency

In another study, a fluorinated dye was evaluated for its application in tumor imaging using fluorescence techniques. The dye showed enhanced localization within tumor tissues compared to traditional dyes, leading to improved imaging contrast and accuracy .

| Imaging Method | Traditional Dye Contrast | Fluorinated Dye Contrast |

|---|---|---|

| Fluorescence | Moderate | High |

| PET | Low | Moderate |

作用機序

類似化合物との比較

生物活性

Florifenine, a fluorinated compound, has garnered interest in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique fluorinated structure, which influences its biological activity. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic properties of the compound. Studies have shown that fluorination can significantly alter the conformational preferences of compounds, impacting their interaction with biological targets .

This compound's biological activity is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that fluorinated compounds often exhibit distinct mechanisms of action compared to their non-fluorinated counterparts. For instance, this compound may interact with specific enzymes or receptors, leading to altered signaling pathways that affect cellular function.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes involved in inflammatory processes, similar to other fluorinated compounds that target phospholipase A2 .

- Antiproliferative Effects : this compound has demonstrated antiproliferative activity against various cancer cell lines, indicating potential as an anticancer agent .

Biological Activity and Therapeutic Applications

This compound's biological activity has been evaluated in several contexts, including anti-inflammatory and anticancer applications.

Anti-inflammatory Activity

In preclinical models, this compound has shown promise in reducing inflammation. For example, it has been tested in models of adjuvant-induced arthritis, where it demonstrated significant reductions in inflammatory markers .

Anticancer Activity

This compound's antiproliferative effects have been assessed against multiple cancer cell lines:

- Breast Cancer : In vitro studies revealed that this compound effectively inhibited the growth of breast cancer cells.

- Colon and Lung Cancer : Similar inhibitory effects were noted against colon and lung cancer cell lines, suggesting a broad spectrum of activity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study 1: Anti-inflammatory Effects

- In a study involving rats with induced arthritis, administration of this compound resulted in a dose-dependent decrease in paw swelling and inflammatory cytokines.

- Findings : The compound significantly reduced levels of TNFα and IL-6 in serum samples.

-

Case Study 2: Anticancer Efficacy

- A series of experiments evaluated the efficacy of this compound against different cancer cell lines.

- Results : The compound exhibited IC50 values in the micromolar range for breast and colon cancer cells, suggesting effective cytotoxicity.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

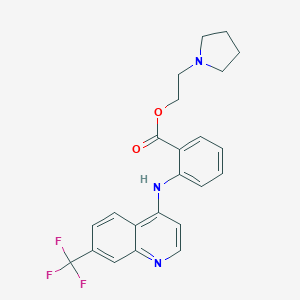

IUPAC Name |

2-pyrrolidin-1-ylethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O2/c24-23(25,26)16-7-8-17-20(9-10-27-21(17)15-16)28-19-6-2-1-5-18(19)22(30)31-14-13-29-11-3-4-12-29/h1-2,5-10,15H,3-4,11-14H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOYUDHAZMAVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868763 | |

| Record name | 2-(Pyrrolidin-1-yl)ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83863-79-0 | |

| Record name | Florifenine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Pyrrolidin-1-yl)ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLORIFENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7UT8VQG94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary area of focus regarding Florifenine's activity according to this research paper?

A1: This study primarily investigates this compound's potential as a topical anti-inflammatory agent. The research explores its effects on arachidonic acid metabolism and neutrophil functions, both of which are key players in inflammatory processes [].

Q2: Can you elaborate on the significance of studying arachidonic acid metabolism and neutrophil functions in relation to this compound's potential as an anti-inflammatory agent?

A2: Arachidonic acid is a fatty acid that serves as a precursor to various inflammatory mediators, such as prostaglandins and leukotrienes. Neutrophils are immune cells that play a critical role in the early stages of inflammation. By investigating this compound's influence on arachidonic acid metabolism and neutrophil functions, the researchers aim to understand the compound's mechanisms of action in mitigating inflammation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。